molecular formula C11H11NO4S B3163996 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid CAS No. 887424-07-9

1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B3163996
CAS No.: 887424-07-9
M. Wt: 253.28 g/mol
InChI Key: UTPCZVUJWZOJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.

Scientific Research Applications

1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in assays to investigate its effects on various biological pathways.

    Medicine: Due to its structural similarity to biologically active indoles, it is explored as a lead compound in drug discovery programs targeting diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory effects. The presence of the methylsulfonyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-methyl-5-methylsulfonylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-12-9-4-3-8(17(2,15)16)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPCZVUJWZOJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.